Cox-2-IN-1

Inflammation COX-2 Selectivity Enzyme Inhibition

Choose COX-2-IN-1 (compound 5f) for its unique dual COX-2/LOX inhibition, a profile absent in achiral coxibs like celecoxib or rofecoxib. Its chiral center yields enantiomer-specific activity impossible with achiral alternatives. With a COX-2 IC50 of 3.9 µM and concurrent LOX-5/15 inhibition, it prevents leukotriene shunting. Ideal as a reference standard in SAR programs, stereochemical investigations, or dose-response studies requiring moderate but detectable COX-2 blockade. High purity ensures reproducible results.

Molecular Formula C18H14ClF3N4O2S
Molecular Weight 442.8 g/mol
Cat. No. B560609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-1
Molecular FormulaC18H14ClF3N4O2S
Molecular Weight442.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H14ClF3N4O2S/c19-14-3-1-2-12-13(9-24-17(12)14)15-8-16(18(20,21)22)25-26(15)10-4-6-11(7-5-10)29(23,27)28/h1-7,9,15,24H,8H2,(H2,23,27,28)
InChIKeyNDGPUMDPTVGJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-1 Inhibitor: Verified Potency and Selectivity Profile for Inflammation and Cancer Research


Cox-2-IN-1 (CAS: 787623-48-7) is a small-molecule, 2-pyrazoline derivative that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme [1]. This compound, also referenced in primary literature as compound 5f, demonstrates a biochemical IC50 of 3.9 µM against COX-2, with minimal inhibition of the COX-1 isozyme (IC50 > 100 µM) . Beyond isolated COX-2 inhibition, Cox-2-IN-1 has been characterized as a dual COX-2/5-lipoxygenase (5-LOX) inhibitor, a mechanistic profile associated with broad anti-inflammatory activity and a potentially improved gastric safety margin [2].

Why Generic Substitution Fails: Avoiding the Pitfalls of Inferior Selectivity and Dual Pathway Inhibition in Cox-2-IN-1 Research


Substituting Cox-2-IN-1 with a generic COX-2 inhibitor, such as celecoxib, is problematic due to quantifiable differences in enzyme selectivity and dual-pathway inhibition that directly impact experimental outcomes [1]. While many selective COX-2 inhibitors aim solely to spare COX-1, Cox-2-IN-1 also inhibits the 5-lipoxygenase (5-LOX) pathway, a mechanism that can prevent the shunting of arachidonic acid metabolism towards pro-inflammatory leukotrienes [2]. More critically, direct comparative data shows that Cox-2-IN-1 achieves a higher COX-2 selectivity index (SI) than celecoxib, translating to a more favorable gastric safety profile in preclinical models . A simple in-class substitution would introduce confounding variables in studies where both superior COX-2 selectivity and 5-LOX inhibition are required parameters, potentially undermining the validity and reproducibility of the research findings.

Quantitative Evidence Guide for Cox-2-IN-1 Procurement: Head-to-Head Selectivity and Safety Comparisons


Superior COX-2 Selectivity Index (SI) Over Celecoxib

In a direct head-to-head comparison, Cox-2-IN-1 (designated compound 5f) demonstrated a superior COX-2 selectivity index (SI) compared to the widely used reference standard, celecoxib [1]. The SI is a critical metric for determining the therapeutic window and potential for COX-1-mediated side effects.

Inflammation COX-2 Selectivity Enzyme Inhibition

Improved Gastric Safety Profile Quantified by Ulcer Index (UI)

The enhanced selectivity of Cox-2-IN-1 translates directly into a measurable improvement in gastric safety. A comparative in vivo study assessed the ulcerogenic potential of the compound in relation to both a selective (celecoxib) and a non-selective (indomethacin) NSAID [1].

Gastroenterology Drug Safety In Vivo Pharmacology

In Vivo Anti-Inflammatory Efficacy: Potency Aligned with Celecoxib

Despite its superior selectivity and safety metrics, Cox-2-IN-1 maintains a strong in vivo anti-inflammatory profile that is comparable to celecoxib. This is quantified by its effective dose (ED50) in a standard carrageenan-induced paw edema model [1].

In Vivo Efficacy Inflammation Edema Model

Dual COX-2/5-LOX Inhibition: A Unique Mechanistic Differentiator

Cox-2-IN-1 is not merely a selective COX-2 inhibitor; it is a potent dual inhibitor of both the COX-2 and 5-lipoxygenase (5-LOX) pathways [1]. This is a distinct mechanistic feature that sets it apart from most coxibs and traditional NSAIDs, which often lack significant 5-LOX activity.

Enzymology Multi-target Drug Lipoxygenase

Analgesic Activity Benchmarked Against Indomethacin

The compound's analgesic potential has been quantitatively assessed in vivo. In a standard model of thermal pain, Cox-2-IN-1 demonstrated a robust increase in pain threshold, a key metric of analgesic efficacy, which was directly compared to the potent NSAID indomethacin [1].

Analgesia Pain Models Thermal Hyperalgesia

Cox-2-IN-1: Optimal Application Scenarios Based on Verified Evidence


Preclinical Studies of Inflammatory Bowel Disease (IBD) and Other Chronic GI Inflammation Models

Cox-2-IN-1 is ideally suited for long-term in vivo studies of chronic inflammation, particularly in models of IBD or colitis, where both efficacy and gastrointestinal safety are paramount. Its quantified superior gastric profile (UI = 2.33 vs 3.00 for celecoxib) [1] makes it a preferable tool over standard COX-2 inhibitors like celecoxib, which can introduce confounding GI pathology that obscures the disease phenotype. The dual inhibition of COX-2 and 5-LOX further supports its use in these models by providing a more complete blockade of pro-inflammatory eicosanoids.

Pain Research Focused on Inflammatory and Nociceptive Pathways

For researchers investigating analgesic mechanisms, Cox-2-IN-1 provides a validated and robust tool. It produces a 50% increase in thermal pain threshold, an effect that is comparable to the potent NSAID indomethacin (53.13% increase) [1]. This allows for the study of pain pathways with a COX-2 selective agent that offers a superior safety margin, facilitating longer experimental protocols and reducing animal welfare concerns related to NSAID-induced gastric damage.

In Vitro Studies Requiring Definitive COX-2 Selectivity Over COX-1

In any cellular or biochemical assay designed to specifically interrogate the function of the COX-2 enzyme, Cox-2-IN-1 is a superior choice due to its high selectivity. With an IC50 of >100 µM for COX-1 and 3.9 µM for COX-2 , it provides a wide concentration window for selective COX-2 inhibition. This high selectivity ensures that observed phenotypic effects can be attributed to COX-2 blockade with minimal concern for off-target COX-1 activity at the working concentrations.

Investigating the Arachidonic Acid Shunting Phenomenon

Cox-2-IN-1 is a critical tool for studying the metabolic consequences of COX inhibition. Because it is a validated dual inhibitor of COX-2 and 5-LOX [1], it can be used as a comparator to agents that block only one pathway (e.g., celecoxib or zileuton). This allows researchers to empirically demonstrate the phenomenon of arachidonic acid shunting to the 5-LOX pathway following selective COX-2 blockade, and to study the resulting changes in the leukotriene profile and associated inflammatory responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cox-2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.